molecular formula C6H7BrN2O2 B2393967 Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1222174-92-6

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2393967
CAS No.: 1222174-92-6
M. Wt: 219.038
InChI Key: FCRCTHGEYAIIIU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C6H7BrN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves the bromination of 1-methyl-1H-pyrazole-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block in the preparation of pyrazole-based ligands and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. It is also used in the development of materials with specific electronic or optical properties .

Comparison with Similar Compounds

  • Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate
  • 1-Methyl-3-bromopyrazole

Comparison: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate, the position of the bromine atom affects the compound’s electronic properties and its suitability for different synthetic routes. Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate has a different ester group, which can alter its solubility and reactivity .

Properties

IUPAC Name

methyl 5-bromo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRCTHGEYAIIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222174-92-6
Record name methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
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